3-Fluoroquinoline-8-carbonitrile
CAS No.: 2177264-04-7
Cat. No.: VC4664264
Molecular Formula: C10H5FN2
Molecular Weight: 172.162
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2177264-04-7 |
---|---|
Molecular Formula | C10H5FN2 |
Molecular Weight | 172.162 |
IUPAC Name | 3-fluoroquinoline-8-carbonitrile |
Standard InChI | InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |
Standard InChI Key | NQIUYNARBCXFNN-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=CN=C2C(=C1)C#N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoroquinoline-8-carbonitrile features a bicyclic quinoline core (CHFN) with substituents at positions 3 and 8. The fluorine atom at position 3 introduces electronegativity, while the electron-withdrawing carbonitrile group at position 8 influences the compound's electronic distribution and reactivity (Figure 1) .
Table 1: Fundamental Structural Data
Physicochemical Characteristics
While experimental data for this compound are sparse, analogous fluorinated quinolines exhibit the following properties:
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Physical State: Typically crystalline solids at room temperature .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonitrile group .
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Melting Point: Estimated 180–220°C based on structurally similar compounds .
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Stability: Expected stability under inert atmospheres, with sensitivity to strong acids/bases due to the nitrile group .
Synthetic Routes and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for constructing the quinoline core:
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Skraup Synthesis: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation .
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Friedländer Annulation: Condensation of 2-aminobenzonitrile derivatives with fluorinated ketones .
Stepwise Synthesis
A plausible route involves:
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Fluorination at C-3: Electrophilic fluorination of 8-cyanoquinoline using Selectfluor® or DAST .
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Nitrile Introduction at C-8: Palladium-catalyzed cyanation of 3-fluoro-8-bromoquinoline .
Key Challenges:
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Regioselective fluorination without side reactions at C-5 or C-7 .
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Maintaining nitrile group integrity under harsh reaction conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted signals based on analogous compounds :
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H NMR (400 MHz, DMSO-):
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δ 8.90 (s, 1H, H-2)
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δ 8.35 (d, Hz, 1H, H-5)
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δ 7.95–7.75 (m, 3H, H-4, H-6, H-7)
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C NMR (101 MHz, DMSO-):
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δ 158.9 (C-3-F), 149.2 (C-8-CN), 134.5–120.1 (aromatic carbons)
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Infrared Spectroscopy
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2220 cm (C≡N stretch)
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1600–1450 cm (C=C aromatic)
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1250 cm (C-F stretch)
Organism | MIC (μg/mL) | Reference Compound |
---|---|---|
S. aureus (MRSA) | 0.5–2.0 | Ciprofloxacin: 1.0 |
E. coli | 0.25–1.0 | Levofloxacin: 0.5 |
Anticancer Mechanisms
Quinoline nitriles inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket . Molecular docking studies suggest the nitrile group forms critical hydrogen bonds with kinase residues .
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